Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster
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Overview
Description
Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster is a complex organic compound belonging to the class of bile acids and derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long-chain fatty acid ester. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster involves several steps, starting from cholic acid derivatives. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Esterification: Formation of the ester bond between the hydroxyl group and the long-chain fatty acid.
Amidation: Introduction of the amide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery and treatment of metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster involves its interaction with specific molecular targets and pathways. The compound may bind to bile acid receptors, influencing the regulation of lipid metabolism and cholesterol homeostasis. Additionally, its amphipathic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Keto-7alpha,12alpha-dihydroxy-5beta-cholanoate
- 3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oic acid
- Methyl (3beta,5alpha)-3-hydroxycholan-24-oate
Uniqueness
Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster is unique due to its specific combination of functional groups and long-chain fatty acid ester. This structure imparts distinct physicochemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C45H81NO5 |
---|---|
Molecular Weight |
716.1 g/mol |
IUPAC Name |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C45H81NO5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41(49)46-35-28-29-44(3)34(30-35)31-39(47)43-37-26-25-36(33(2)24-27-42(50)51-5)45(37,4)40(48)32-38(43)44/h33-40,43,47-48H,6-32H2,1-5H3,(H,46,49)/t33-,34+,35+,36-,37+,38+,39-,40+,43+,44+,45-/m1/s1 |
InChI Key |
SVERPKDUXIOIQR-RYSNZOBYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)O)C |
Origin of Product |
United States |
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